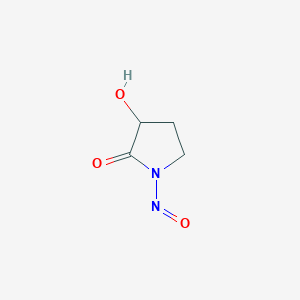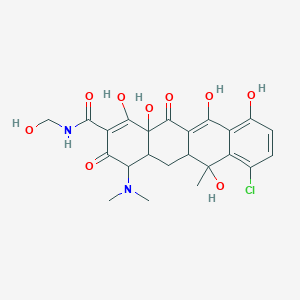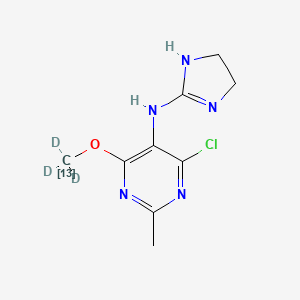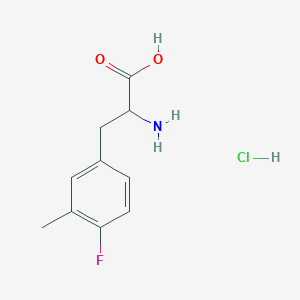![molecular formula C50H88N2O15Si B13844590 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of leucomycin, a macrolide antibiotic, and is characterized by its intricate structure, which includes multiple stereocenters and functional groups.
Preparation Methods
The synthesis of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves several steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The synthetic route typically starts with the preparation of the leucomycin core, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The ester and ether linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Scientific Research Applications
[9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s antibiotic properties make it valuable for studying bacterial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic applications are explored in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Compared to other macrolide antibiotics, [9(2R,5S,6R)]-18-Deoxo-3-deoxy-9-O-[5-(methylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-18-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3,18-epoxy-leucomycin V Acetate exhibits unique structural features that contribute to its distinct properties. Similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Properties
Molecular Formula |
C50H88N2O15Si |
|---|---|
Molecular Weight |
985.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C50H88N2O15Si/c1-28-24-34-25-40(67-68(15,16)49(7,8)9)64-37(26-38(54)58-29(2)20-18-17-19-21-36(28)63-39-23-22-35(51-11)30(3)59-39)45(57-14)44(34)66-48-46(62-33(6)53)42(52(12)13)43(31(4)61-48)65-41-27-50(10,56)47(55)32(5)60-41/h17-19,21,28-32,34-37,39-48,51,55-56H,20,22-27H2,1-16H3/b18-17+,21-19+/t28-,29-,30-,31-,32+,34-,35+,36+,37-,39+,40?,41+,42+,43-,44+,45+,46-,47+,48+,50-/m1/s1 |
InChI Key |
MGIACLJTFQJLSW-YKZRCVGUSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]2CC(O[C@H](CC(=O)O1)[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)O[C@H]5CC[C@@H]([C@H](O5)C)NC |
Canonical SMILES |
CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
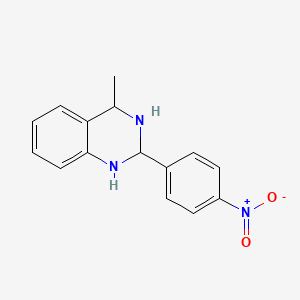
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
